molecular formula C8H5F3INO B2976166 4-Iodo-2-(trifluoromethyl)benzamide CAS No. 1195677-97-4

4-Iodo-2-(trifluoromethyl)benzamide

Cat. No.: B2976166
CAS No.: 1195677-97-4
M. Wt: 315.034
InChI Key: GKEIYLVQJSXKTQ-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3INO. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(trifluoromethyl)benzamide typically involves the iodination of a trifluoromethyl-substituted benzamide precursor. One common method includes the reaction of 4-iodobenzotrifluoride with an amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) and may require the use of phosphoryl chloride as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Catalysts such as palladium or copper are often used, along with bases like triethylamine.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with an amine group forms an amine derivative.

    Coupling Reactions: Products include various substituted benzamides and other aromatic compounds.

Scientific Research Applications

4-Iodo-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(trifluoromethyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzotrifluoride: Similar structure but lacks the amide group.

    4-Iodo-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an amide group.

    6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with similar substituents.

Uniqueness

4-Iodo-2-(trifluoromethyl)benzamide is unique due to the combination of the iodine atom and the trifluoromethyl group on a benzamide core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEIYLVQJSXKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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